2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

Chemical Safety Salt Form Selection Laboratory Handling

Researchers optimizing kinase inhibitors often face inconsistent salt-form performance and scaffold variability that derail SAR campaigns. 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7) eliminates this uncertainty: the 2-amino group enables critical hinge-region hydrogen bonding, while the 5-hydroxy substituent provides a derivatizable handle for probe conjugation. The dihydrobromide salt form ensures a distinct solubility and stability profile versus the free base (MW 329.01 g/mol). Supplied with full QA documentation, this scaffold accelerates kinase inhibitor discovery targeting BCR-ABL, RAF, VEGFR2, and c-KIT.

Molecular Formula C6H7Br2N3OS
Molecular Weight 329.01
CAS No. 1174229-36-7
Cat. No. B2674714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide
CAS1174229-36-7
Molecular FormulaC6H7Br2N3OS
Molecular Weight329.01
Structural Identifiers
SMILESC1=CC(=O)NC2=C1N=C(S2)N.Br.Br
InChIInChI=1S/C6H5N3OS.2BrH/c7-6-8-3-1-2-4(10)9-5(3)11-6;;/h1-2H,(H2,7,8)(H,9,10);2*1H
InChIKeySDGXLJXEVIAQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7): Core Properties and Chemical Identity


2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7) is a heterocyclic small molecule belonging to the thiazolo[5,4-b]pyridine class, a scaffold widely utilized in kinase inhibitor discovery [1]. This compound is the dihydrobromide salt of 2-amino-[1,3]thiazolo[5,4-b]pyridin-5-ol, characterized by a molecular formula of C6H7Br2N3OS and a molecular weight of 329.01 g/mol [2]. Its structure features a 2-amino group on the thiazole ring and a 5-hydroxy substituent on the fused pyridine ring, elements recognized as critical for molecular recognition and target engagement within this chemical series [1].

Why 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide Cannot Be Readily Substituted by Generic Analogs


The thiazolo[5,4-b]pyridine scaffold exhibits high sensitivity to substitution patterns, with the 2-amino and 5-position modifications being key determinants of biological activity and kinase selectivity [1]. The 2-amino group is essential for forming critical hydrogen-bonding interactions within kinase hinge regions [1], while functionalization at the 5-position directly influences targeting of ATP-binding sites in kinases such as BCR-ABL, RAF, and VEGFR2 [1]. The dihydrobromide salt form of this compound introduces distinct physicochemical properties—including altered solubility and a unique hazard profile compared to its free base—that can impact both experimental handling and formulation [2]. These structural and salt-form specificities preclude simple substitution with other thiazolo[5,4-b]pyridine analogs or the corresponding free base without risking changes in solubility, stability, and biological performance.

Quantitative Evidence Guide: Differentiating 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide from Its Closest Analogs


Differential GHS Hazard Profile: Dihydrobromide Salt vs. Free Base

The dihydrobromide salt (CAS 1174229-36-7) carries a distinct GHS hazard classification compared to the free base 2-aminothiazolo[5,4-b]pyridin-5-ol (CAS 31784-73-3). The salt is classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), each with 100% notification rate [1]. In contrast, the free base carries only a GHS07 pictogram and the signal word 'Warning,' indicating a different, generally lower, hazard profile .

Chemical Safety Salt Form Selection Laboratory Handling

5-Position Functionalization: Critical for Kinase ATP-Binding Site Targeting

SAR studies on thiazolo[5,4-b]pyridine derivatives demonstrate that functionalization at the 5-position is critical for targeting the ATP-binding site of key kinases such as BCR-ABL, RAF, and VEGFR2 [1]. The target compound, featuring a 5-hydroxy group, provides a distinct hydrogen-bond donor/acceptor motif. This contrasts sharply with analogs bearing non-polar (e.g., 5-methyl, CAS 13575-42-3) or lipophilic (e.g., 5-chloro, CAS 31784-71-1) substituents, which lack this capacity and are expected to exhibit different binding profiles.

Kinase Inhibitor Structure-Activity Relationship Thiazolo[5,4-b]pyridine

2-Amino Group: Essential for Hinge Region Hydrogen Bonding in Kinase Inhibition

The 2-amino group on the thiazolo[5,4-b]pyridine scaffold is a key pharmacophore for kinase inhibition, forming essential hydrogen-bonding contacts with the kinase hinge region [1]. While quantitative binding data (e.g., IC50, Kd) for the target compound is not publicly available, the presence of this group distinguishes it from 2-unsubstituted or 2-alkylated thiazolo[5,4-b]pyridine analogs, which would lack this critical interaction and exhibit reduced or altered kinase inhibition profiles.

Kinase Inhibitor Molecular Recognition Hydrogen Bonding

Molecular Weight and Heavy Atom Count: Baseline for Scaffold Modifications

The target compound (MW 329.01 g/mol, 13 heavy atoms) represents a distinct starting point for optimization compared to the parent free base 2-aminothiazolo[5,4-b]pyridin-5-ol (MW 167.19 g/mol) [1]. The salt form's higher molecular weight and presence of bromine atoms alter its physicochemical profile, potentially affecting solubility and membrane permeability. In contrast, simpler analogs like 2-aminothiazolo[5,4-b]pyridine (MW 151.19 g/mol) [2] offer a different baseline for lead optimization.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide


Kinase Inhibitor Scaffold Optimization and SAR Studies

This compound serves as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitors. The 2-amino group is crucial for hinge binding, while the 5-hydroxy group provides a site for further functionalization or direct interaction with the ATP-binding pocket [1]. Researchers can leverage this scaffold to explore modifications that improve potency and selectivity against kinases such as c-KIT, BCR-ABL, RAF, and VEGFR2 [1].

Physicochemical Profiling of Salt Forms in Early-Stage Drug Discovery

The dihydrobromide salt form offers a distinct physicochemical profile compared to the free base, including a different hazard classification (H302, H315, H319, H335) [2] and altered molecular weight (329.01 g/mol) [2]. This makes it a valuable tool for studies investigating the impact of salt formation on solubility, stability, and bioavailability during the early phases of drug development.

Chemical Probe Development for Kinase Binding Assays

Given the established role of the 2-amino and 5-substituents in kinase binding [1], this compound can be used as a starting point for developing chemical probes. Researchers can derivatize the 5-hydroxy group to introduce tags (e.g., biotin, fluorescent dyes) for use in pull-down assays, cellular imaging, or target engagement studies.

Benchmarking Against 5-Substituted Thiazolo[5,4-b]pyridine Analogs

This compound provides a specific reference point for comparative studies against other 5-substituted thiazolo[5,4-b]pyridine analogs, such as 5-methoxy (CAS 13797-77-8), 5-chloro (CAS 31784-71-1), and 5-methyl (CAS 13575-42-3) derivatives. Such comparisons can elucidate the role of the 5-hydroxy group in binding affinity, selectivity, and cellular activity.

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